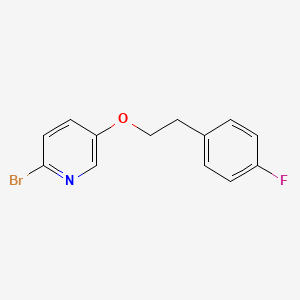
4-(2-Cyclohexylethyl)-2-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylethyl)-2-fluoroaniline is an organic compound that belongs to the class of anilines It features a cyclohexylethyl group attached to the fourth position of the aniline ring and a fluorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexylethyl)-2-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and cyclohexylethyl bromide.
Nucleophilic Substitution: Aniline undergoes nucleophilic substitution with cyclohexylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 4-(2-Cyclohexylethyl)aniline.
Fluorination: The final step involves the selective fluorination of the aniline derivative using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(2-Cyclohexylethyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Quinones, nitro derivatives.
Reduction: Amine derivatives.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
科学的研究の応用
4-(2-Cyclohexylethyl)-2-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(2-Cyclohexylethyl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The cyclohexylethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
類似化合物との比較
4-(2-Cyclohexylethyl)aniline: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluoroaniline: Lacks the cyclohexylethyl group, which can affect its lipophilicity and overall activity.
4-Cyclohexylaniline: Contains a cyclohexyl group instead of a cyclohexylethyl group, leading to variations in steric and electronic effects.
特性
IUPAC Name |
4-(2-cyclohexylethyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-13-10-12(8-9-14(13)16)7-6-11-4-2-1-3-5-11/h8-11H,1-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCPSKNZMPTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150768.png)
![2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150770.png)
![2-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150778.png)
![2-Hydroxy-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150780.png)
![3'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150782.png)
